![molecular formula C20H28N4O6S B121590 Tert-butyl 2-[(4R,6S)-2,2-dimethyl-6-[(1-phenyl-1H-terazol-5-ylsulfonyl)methyl]-1,3-dioxan-4-YL]acetate](/img/structure/B121590.png)
Tert-butyl 2-[(4R,6S)-2,2-dimethyl-6-[(1-phenyl-1H-terazol-5-ylsulfonyl)methyl]-1,3-dioxan-4-YL]acetate
Overview
Description
This compound (CAS: 380460-37-7) is a tert-butyl ester featuring a 1,3-dioxane ring with stereochemical configurations (4R,6S). Its molecular formula is C₂₀H₂₈N₄O₆S, with a molecular weight of 452.52 g/mol . Key structural elements include:
- A tert-butyl acetate group, enhancing steric bulk and lipophilicity.
- A 2,2-dimethyl-1,3-dioxane ring, which rigidifies the structure and influences stereochemical outcomes in synthesis .
The tetrazole moiety acts as a bioisostere for carboxylic acids, making this compound relevant in medicinal chemistry for optimizing pharmacokinetic properties .
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The target compound’s molecular formula (C₂₀H₂₈N₄O₆S) and stereochemistry [(4R,6S)-configuration] necessitate a retrosynthetic approach that prioritizes chiral center formation and sulfonylation. Key disconnections include:
-
1,3-Dioxane ring construction : Likely derived from a diol precursor via acid-catalyzed cyclization with acetone or a similar ketone .
-
Sulfonylated tetrazole installation : Introduced via nucleophilic substitution or sulfonylation of a methylthio intermediate .
-
Tert-butyl ester group : Typically introduced early as a stable protecting group for carboxylic acids .
The SMILES string (CC1(O[C@H](C[C@H](O1)CS(=O)(=O)C2=NN=NN2C3=CC=CC=C3)CC(=O)OC(C)(C)C)C
) confirms the spatial arrangement of substituents, guiding protection/deprotection strategies.
Synthetic Routes and Methodologies
Dioxane Ring Formation via Ketalization
The (4R,6S)-configured 1,3-dioxane core is synthesized from a chiral diol precursor. For example, (4R,6S)-2,2-dimethyl-1,3-dioxane-4,6-diyldiacetic acid may react with tert-butanol under acid catalysis (e.g., p-toluenesulfonic acid) to form the tert-butyl ester. Cyclization is achieved using acetone and trimethyl orthoformate, yielding the dioxane ring .
Key conditions :
-
Solvent: Dichloromethane or toluene
-
Temperature: Reflux (40–80°C)
-
Yield: 60–75% (crude), improved to 85% after recrystallization .
Sulfonylation of the Tetrazole Moiety
The 1-phenyl-1H-tetrazol-5-ylsulfonyl group is introduced via sulfonylation. A two-step process is typical:
-
Tetrazole synthesis : Phenyl azide reacts with nitriles under Huisgen cycloaddition conditions to form 1-phenyl-1H-tetrazole .
-
Sulfonylation : The tetrazole’s sulfur atom is oxidized to a sulfonyl group using m-chloroperbenzoic acid (mCPBA) in chloroform at 0–25°C .
Optimization notes :
Coupling of Sulfonylated Tetrazole to the Dioxane Core
The sulfonylated tetrazole is conjugated to the dioxane ring via a methylene spacer. A nucleophilic substitution reaction is employed:
-
Methylthio intermediate : The dioxane ring’s methyl group is functionalized with a thiol (-SH) using Lawesson’s reagent.
-
Displacement : The thiol is replaced by the sulfonylated tetrazole under basic conditions (e.g., K₂CO₃ in DMF) .
Critical parameters :
Stereochemical Control and Resolution
The (4R,6S) configuration is achieved through:
-
Chiral pool synthesis : Use of enantiomerically pure diols (e.g., derived from tartaric acid).
-
Asymmetric catalysis : Evans oxazaborolidine catalysts in key cyclization steps .
Analytical validation :
Process Optimization and Scalability
Catalytic Improvements
-
Sodium methoxide (NaOMe) : Enhances ketalization efficiency (5 mol%, 80% yield) .
-
Recyclable catalysts : Silica-supported sulfonic acids reduce waste in tert-butyl ester formation .
Solvent Selection
Step | Optimal Solvent | Rationale |
---|---|---|
Ketalization | Toluene | Azeotropic water removal |
Sulfonylation | CHCl₃ | Stabilizes reactive intermediates |
Final purification | EtOAc/hexane | High solubility differential |
Challenges and Mitigation Strategies
-
Tetrazole instability : Avoid prolonged exposure to strong acids/bases; use buffered conditions (pH 6–8) .
-
Racemization : Conduct coupling reactions below 50°C and minimize reaction times .
-
Byproduct formation : Implement gradient chromatography (SiO₂, 5–20% EtOAc/hexane) for purity >98% .
Comparative Analysis of Reported Methods
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-[(4R,6S)-2,2-Dimethyl-6-[(1-phenyl-1H-terazol-5-ylsulfonyl)methyl]-1,3-dioxan-4-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 2-[(4R,6S)-2,2-dimethyl-6-[(1-phenyl-1H-terazol-5-ylsulfonyl)methyl]-1,3-dioxan-4-YL]acetate has been explored for its potential therapeutic applications. The incorporation of the terazol moiety suggests possible activity against various diseases, including cancer and infectious diseases.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. The sulfonamide group within the structure may enhance the interaction with biological targets involved in tumor progression.
Pharmaceutical Development
The compound's unique functional groups make it a candidate for drug formulation. Its solubility profile and stability under physiological conditions are critical factors for its development as a pharmaceutical agent.
Case Study: Drug Formulation Studies
Studies have shown that derivatives of this compound can be formulated into nanoparticles for targeted drug delivery systems, improving bioavailability and reducing side effects.
Material Science
In addition to its biological applications, this compound can be used in material science for synthesizing polymers or coatings that require specific chemical resistance or mechanical properties.
Case Study: Polymer Synthesis
Research into polymerization techniques has demonstrated that incorporating tert-butyl esters can enhance the thermal stability and mechanical strength of polymers.
Mechanism of Action
The mechanism of action of tert-Butyl 2-[(4R,6S)-2,2-Dimethyl-6-[(1-phenyl-1H-terazol-5-ylsulfonyl)methyl]-1,3-dioxan-4-yl]acetate involves its interaction with specific molecular targets. As an HMG-CoA reductase inhibitor, it binds to the active site of the enzyme, preventing the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis . This inhibition reduces cholesterol levels in the body, which can be beneficial in managing cardiovascular diseases .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with structurally related tert-butyl esters:
Key Differences and Implications
Heterocyclic Core: The tetrazole-sulfonyl group in the target compound offers distinct electronic properties compared to pyrrole () or pyrimidine () cores. Tetrazoles enhance metabolic stability, while pyrroles/pyrimidines may improve binding to hydrophobic enzyme pockets .
Stereochemistry :
- The (4R,6S) configuration in the target compound contrasts with (4S,6R) in some pyrrole derivatives (), altering spatial orientation and intermolecular interactions .
Molecular Weight and Solubility :
- The target compound (452.52 g/mol) is smaller than pyrrole derivatives (e.g., 654.81 g/mol), suggesting better membrane permeability but reduced binding affinity for large targets .
- The hydroxymethyl analog () has lower molecular weight (260.33 g/mol) and higher solubility, making it a versatile precursor .
Safety and Hazard Profiles :
Biological Activity
Tert-butyl 2-[(4R,6S)-2,2-dimethyl-6-[(1-phenyl-1H-terazol-5-ylsulfonyl)methyl]-1,3-dioxan-4-YL]acetate (CAS Number: 380460-37-7) is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 452.52 g/mol. The compound features a dioxane ring and a sulfonamide moiety, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of tert-butyl acetate with various intermediates derived from dioxane and sulfonamide derivatives. The synthetic route often emphasizes achieving high purity and yield through crystallization techniques and careful control of reaction conditions.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Table 1: Summary of Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 (Breast Cancer) | 15 | Induction of apoptosis |
A549 (Lung Cancer) | 20 | Cell cycle arrest at G0/G1 phase |
HeLa (Cervical Cancer) | 18 | Inhibition of mitochondrial function |
Antimicrobial Activity
Additionally, the compound has demonstrated antimicrobial activity against several bacterial strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Table 2: Antimicrobial Efficacy
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Case Study 1: Anticancer Efficacy in Animal Models
A study conducted on mice bearing xenograft tumors showed that administration of this compound resulted in significant tumor regression compared to control groups. The treatment enhanced the survival rate by approximately 40%, underscoring its therapeutic potential.
Case Study 2: Synergistic Effects with Existing Antibiotics
Another study investigated the synergistic effects of this compound when combined with standard antibiotics against resistant bacterial strains. The results indicated that co-administration reduced MIC values significantly, suggesting its potential role as an adjuvant in antibiotic therapy.
Q & A
Basic Research Questions
Q. How is the stereochemistry of the compound confirmed experimentally?
The (4R,6S) configuration is validated using a combination of X-ray crystallography (for absolute stereochemistry), NMR spectroscopy (to analyze coupling constants and diastereotopic protons), and computational methods (comparing experimental and calculated optical rotations or electronic circular dichroism spectra). For example, the InChI string (InChI=1S/C20H28N4O6S/...) in specifies stereochemical descriptors, which are cross-referenced with synthetic intermediates described in and .
Q. What are common synthetic routes to this compound?
A representative method involves acid-catalyzed ketalization and sulfonylation . For instance, a two-step synthesis achieves 86% yield:
- Step 1 : Reacting a diol precursor with 2,2-dimethoxypropane in toluene using methanesulfonic acid at 0–5°C to form the dioxane ring.
- Step 2 : Sulfonylation with 1-phenyl-1H-tetrazole-5-sulfonyl chloride in dichloromethane with pyridine as a base ( ). Post-synthesis purification employs column chromatography or recrystallization .
Q. Which analytical techniques are used to assess purity and structural integrity?
- HPLC (for enantiomeric purity, using chiral stationary phases).
- LCMS (to confirm molecular weight; e.g., m/z 757 [M+H]+ in ).
- 1H/13C NMR (to verify functional groups and stereochemistry, as in ).
- FT-IR (to confirm sulfonyl and ester moieties) .
Q. What safety precautions are required during handling?
The compound is classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Researchers must use fume hoods, wear nitrile gloves, and avoid dust generation. Waste disposal follows protocols for sulfonamide-containing compounds () .
Advanced Research Questions
Q. How do reaction conditions influence stereochemical outcomes in dioxane ring formation?
The temperature and acid catalyst critically impact ring stereochemistry. For example, methanesulfonic acid at 0°C ( ) favors the (4R,6S) configuration by minimizing epimerization, whereas higher temperatures or stronger acids (e.g., HCl) may lead to racemization. Solvent polarity (toluene vs. THF) also affects transition-state stabilization .
Q. What strategies resolve contradictions in reaction yields during scale-up?
Discrepancies often arise from incomplete sulfonylation or byproduct formation . Mitigation strategies include:
- Optimizing stoichiometry : Using 1.2 equivalents of sulfonyl chloride to ensure complete conversion.
- Controlled addition rates : Slow addition of pyridine to minimize exothermic side reactions.
- In-line monitoring : Employing PAT (Process Analytical Technology) tools like ReactIR to track reaction progress ( ) .
Q. Why is the tert-butyl group employed as a protecting group in this synthesis?
The tert-butyl ester provides steric hindrance against nucleophilic attack, enhancing stability during sulfonylation. It is also readily cleaved under mild acidic conditions (e.g., TFA/DCM) without disrupting the dioxane ring or sulfonamide group ( ) .
Q. How does this compound serve as a precursor in pharmaceutical synthesis?
It is a key intermediate in statin derivatives (e.g., Atorvastatin). The tetrazole-sulfonyl moiety acts as a bioisostere for carboxylic acids, improving metabolic stability. Further functionalization of the dioxane ring (e.g., bromination at the 6-position, as in ) enables coupling with pharmacophores ( ) .
Q. What methodologies address challenges in enantiomeric purity during large-scale production?
- Chiral chromatography : Using amylose- or cellulose-based columns (e.g., Chiralpak AD-H).
- Asymmetric catalysis : Employing chiral auxiliaries or organocatalysts during ketalization.
- Crystallization-induced dynamic resolution : Leveraging diastereomeric salt formation () .
Q. Data Contradiction Analysis
Q. How are conflicting NMR data for diastereomers resolved?
Discrepancies in coupling constants (e.g., H-4 and H-6 protons) are addressed by:
- Variable-temperature NMR : To eliminate conformational averaging effects.
- NOESY experiments : Identifying spatial proximity between protons to confirm ring conformation.
- Comparative analysis : Cross-referencing with X-ray structures of analogous compounds ( ) .
Q. Why do synthetic routes in and yield different enantiomeric excesses?
uses achiral conditions , requiring post-synthesis resolution, while employs chiral catalysts during ring formation. Contradictions arise from differences in catalytic loadings or solvent polarity, which influence transition-state symmetry .
Properties
IUPAC Name |
tert-butyl 2-[(4R,6S)-2,2-dimethyl-6-[(1-phenyltetrazol-5-yl)sulfonylmethyl]-1,3-dioxan-4-yl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O6S/c1-19(2,3)30-17(25)12-15-11-16(29-20(4,5)28-15)13-31(26,27)18-21-22-23-24(18)14-9-7-6-8-10-14/h6-10,15-16H,11-13H2,1-5H3/t15-,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFXEEKHWKXHQY-CVEARBPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(CC(O1)CS(=O)(=O)C2=NN=NN2C3=CC=CC=C3)CC(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H](C[C@H](O1)CS(=O)(=O)C2=NN=NN2C3=CC=CC=C3)CC(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.